![molecular formula C25H18N2O4 B2679371 3-(4-Methylphenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione CAS No. 877657-78-8](/img/no-structure.png)

3-(4-Methylphenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

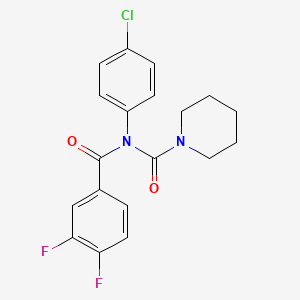

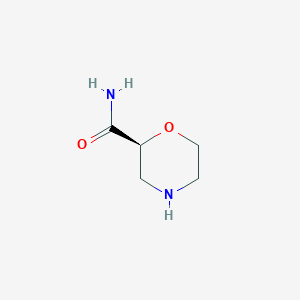

This compound is a chemical entity . It is a derivative of benzofuran [3,2-D]pyrimidine-4 (1H)-ketone . It has been studied for its potential as a PARP-1 inhibitor, which plays a crucial role in processes such as DNA damage repair, gene transcription, and cell apoptosis in cancer cells .

Synthesis Analysis

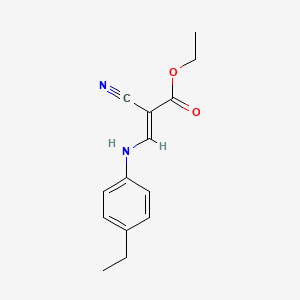

The synthesis of similar compounds involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons . The reaction of these compounds with 2,2,6-trimethyl-4 H -1,3-dioxin-4-one (TMD) in xylene produces the β -keto amides . These are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of “3-(4-Methylphenyl)-1-phenacyl-1benzofuro[3,2-d]pyrimidine-2,4-dione”:

Anticancer Agents

3-(4-Methylphenyl)-1-phenacyl-1benzofuro[3,2-d]pyrimidine-2,4-dione has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including HepG2 (liver cancer), Bel-7402 (liver cancer), and HeLa (cervical cancer) cells . The compound’s mechanism involves disrupting DNA repair processes and inducing apoptosis in cancer cells, making it a promising candidate for further development in cancer therapy.

PARP-1 Inhibition

This compound has been identified as a potent inhibitor of Poly ADP-ribose polymerase-1 (PARP-1), an enzyme involved in DNA repair . By inhibiting PARP-1, the compound can prevent the repair of DNA single-strand breaks, leading to the accumulation of DNA damage and promoting cell death in cancer cells. This makes it a valuable tool in the development of PARP-1 inhibitors for cancer treatment.

Antimicrobial Activity

Research has also explored the antimicrobial properties of benzofuro[3,2-d]pyrimidine derivatives. These compounds have shown activity against a range of bacterial and fungal pathogens . The antimicrobial mechanism is believed to involve the disruption of microbial cell membranes and inhibition of essential enzymes, making these compounds potential candidates for new antimicrobial agents.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of this compound with various biological targets . These studies help in elucidating the compound’s mechanism of action and optimizing its structure for better efficacy. Such insights are crucial for the rational design of new drugs based on this scaffold.

Synthetic Chemistry

The synthesis of 3-(4-Methylphenyl)-1-phenacyl-1benzofuro[3,2-d]pyrimidine-2,4-dione involves complex organic reactions, making it a subject of interest in synthetic chemistry . Researchers have developed various synthetic routes to optimize the yield and purity of this compound. These studies contribute to the broader field of organic synthesis and the development of new synthetic methodologies.

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to understand the relationship between the chemical structure of this compound and its biological activity . By modifying different parts of the molecule, researchers can identify which structural features are critical for its activity. These studies are essential for the design of more potent and selective analogs.

Pharmacokinetics and Toxicology

Investigations into the pharmacokinetics and toxicology of this compound are crucial for its development as a therapeutic agent . Studies have shown that it has favorable pharmacokinetic properties and low toxicity to normal cells, which is important for its potential use in clinical settings.

Drug Development

Overall, the compound’s diverse biological activities and favorable properties make it a promising candidate for drug development . Ongoing research aims to further optimize its efficacy and safety profile, paving the way for its potential use in treating various diseases.

Mécanisme D'action

Target of Action

The primary targets of 3-(4-Methylphenyl)-1-phenacyl-1benzofuro[3,2-d]pyrimidine-2,4-dione are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

3-(4-Methylphenyl)-1-phenacyl-1benzofuro[3,2-d]pyrimidine-2,4-dione exerts its anticancer potential through inhibiting protein kinases . By inhibiting these enzymes, the compound interferes with cellular signaling processes, thereby affecting cell growth and metabolism .

Biochemical Pathways

The biochemical pathways affected by 3-(4-Methylphenyl)-1-phenacyl-1benzofuro[3,2-d]pyrimidine-2,4-dione are those involving protein kinases . The inhibition of these enzymes disrupts the normal signaling processes within the cell, leading to changes in cell growth, differentiation, and metabolism .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 3-(4-Methylphenyl)-1-phenacyl-1benzofuro[3,2-d]pyrimidine-2,4-dione and their impact on bioavailability are not fully known at this time

Result of Action

The molecular and cellular effects of 3-(4-Methylphenyl)-1-phenacyl-1benzofuro[3,2-d]pyrimidine-2,4-dione’s action include the attenuation of thermal and mechanical allodynia induced by neuropathy and the inhibition of the proliferation of human cancer cell lines .

Action Environment

The action, efficacy, and stability of 3-(4-Methylphenyl)-1-phenacyl-1

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-Methylphenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione involves the condensation of 4-methylacetophenone with 2-aminobenzofuran to form 3-(4-methylphenyl)-1-phenacylbenzofuran. This intermediate is then reacted with ethyl acetoacetate and urea to yield the final product.", "Starting Materials": [ "4-methylacetophenone", "2-aminobenzofuran", "ethyl acetoacetate", "urea" ], "Reaction": [ "Step 1: Condensation of 4-methylacetophenone with 2-aminobenzofuran in the presence of a base such as potassium carbonate to form 3-(4-methylphenyl)-1-phenacylbenzofuran.", "Step 2: Reaction of 3-(4-methylphenyl)-1-phenacylbenzofuran with ethyl acetoacetate and urea in the presence of a catalyst such as piperidine to yield the final product, 3-(4-Methylphenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione." ] } | |

Numéro CAS |

877657-78-8 |

Nom du produit |

3-(4-Methylphenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |

Formule moléculaire |

C25H18N2O4 |

Poids moléculaire |

410.429 |

Nom IUPAC |

3-(4-methylphenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C25H18N2O4/c1-16-11-13-18(14-12-16)27-24(29)23-22(19-9-5-6-10-21(19)31-23)26(25(27)30)15-20(28)17-7-3-2-4-8-17/h2-14H,15H2,1H3 |

Clé InChI |

YZYUVGQMAUJZKJ-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)C5=CC=CC=C5 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorobenzyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide](/img/structure/B2679293.png)

![2-{[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2679294.png)

![8-(3-chlorobenzyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile](/img/structure/B2679295.png)

![3-(2-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2679301.png)

![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methyl-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2679302.png)

![2-Oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride](/img/structure/B2679304.png)

![tert-Butyl (8,8-dioxido-8-thia-2-azaspiro[4.5]decan-4-yl)carbamate](/img/structure/B2679305.png)